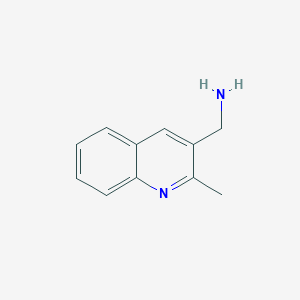

2-methyl-3-Quinolinemethanamine

Description

2-Methyl-3-quinolinemethanamine is a quinoline derivative characterized by a methyl group at the 2-position of the quinoline ring and an aminomethyl substituent at the 3-position. Its molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol. Quinoline derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and CNS-targeting effects, making this compound of significant interest in medicinal chemistry.

Properties

IUPAC Name |

(2-methylquinolin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFVBFFENOTPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-Quinolinemethanamine can be achieved through various methods. One common approach involves the Friedländer synthesis , which typically uses aniline derivatives and carbonyl compounds under acidic conditions. Another method is the Doebner–von Miller reaction , which involves the condensation of aniline with acrolein in the presence of a strong acid .

Industrial Production Methods

Industrial production of 2-Methyl-3-Quinolinemethanamine often employs one-pot reactions and solvent-free conditions to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis and ultrasound-promoted synthesis are also utilized to improve yield and reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-Quinolinemethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various amine derivatives .

Scientific Research Applications

Biological Activities

2.1 Anticancer Properties

Recent studies highlight the effectiveness of quinoline derivatives in targeting various cancer pathways. For instance, compounds with quinoline structures have been identified as inhibitors of c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors—key players in cancer proliferation and metastasis .

- Case Study: c-Met Inhibitors

2.2 Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds can exhibit significant antibacterial and antifungal activities. The incorporation of different substituents can enhance these effects, making them suitable candidates for developing new antimicrobial agents .

Synthetic Applications

The synthesis of 2-methyl-3-quinolinemethanamine can be achieved through various chemical reactions involving quinoline derivatives. Notably:

- Vilsmeier Reagent Method : This method is used to synthesize quinoline derivatives by reacting acetanilides with Vilsmeier reagent, leading to high yields of desired products .

- Microwave-Assisted Synthesis : Microwave irradiation has been shown to improve reaction efficiency and product yield when synthesizing quinoline derivatives .

These synthetic methods not only facilitate the production of 2-methyl-3-quinolinemethanamine but also allow for the exploration of its analogs with enhanced biological activity.

Pharmacological Insights

The pharmacological profile of 2-methyl-3-quinolinemethanamine indicates its potential as a multi-target drug candidate:

- Tyrosine Kinase Inhibition : Quinoline derivatives have been reported to inhibit tyrosine kinases involved in cancer progression, suggesting that 2-methyl-3-quinolinemethanamine may possess similar inhibitory effects .

- Antiproliferative Activity : Several studies have documented the antiproliferative effects of quinoline derivatives on various cancer cell lines, indicating that this compound could be further investigated for its therapeutic potential against cancers characterized by aberrant signaling pathways .

Conclusion and Future Directions

The compound 2-methyl-3-quinolinemethanamine demonstrates significant promise in medicinal chemistry due to its diverse biological activities and potential applications in drug development. Future research should focus on:

- Mechanistic Studies : Understanding the specific mechanisms by which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the quinoline structure influence its pharmacological properties.

By advancing our understanding of this compound's capabilities, researchers can better position it within the context of therapeutic development for various diseases.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Methyl-3-Quinolinemethanamine involves its interaction with various molecular targets. It can act as an inhibitor of enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 2-methyl-3-quinolinemethanamine with three structurally related quinoline derivatives:

3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (Compound 4b)

- Structure: Features a 6-methyl group, a 2-phenylmethyl substituent, and a 3-(2-hydroxyethyl) chain on the quinoline core.

- Physicochemical Data :

- Key Differences: The hydroxyethyl group at the 3-position introduces polarity, increasing water solubility compared to the aminomethyl group in the target compound. The phenylmethyl substituent at the 2-position may enhance lipophilicity and π-π stacking interactions, unlike the simpler methyl group in 2-methyl-3-quinolinemethanamine.

Quinolin-2-ylmethanamine (CAS 5760-20-3)

- Structure: An aminomethyl group at the 2-position of the quinoline ring.

- Physicochemical Data :

- Biological Activity: High gastrointestinal (GI) absorption and moderate blood-brain barrier (BBB) permeability (BBB+ score: 0.95).

- The lack of a methyl group at the 3-position may decrease metabolic stability.

2-Ethoxy-quinoline-3-carbaldehyde (Compound 2)

- Structure : An ethoxy group at the 2-position and a formyl group at the 3-position.

- Synthesis: Derived from condensation reactions involving o-phenylenediamine and amino acids under acidic conditions.

- Key Differences: The formyl group at the 3-position is a reactive site for further functionalization (e.g., Schiff base formation), unlike the stable aminomethyl group in the target compound. The ethoxy substituent enhances electron density on the quinoline ring, altering reactivity in electrophilic substitutions.

Comparative Data Table

Discussion of Key Findings

Substitution Position Effects: The 3-aminomethyl group in the target compound may reduce metabolic clearance compared to 2-aminomethyl analogs (e.g., Quinolin-2-ylmethanamine), as CYP enzymes often target electron-rich regions near substituents.

Synthetic Challenges: The synthesis of 3-substituted quinolines (e.g., target compound) often requires specialized conditions, such as high-pressure cyclization or acid-catalyzed condensation, as seen in related derivatives.

Biological Implications: The moderate TPSA (~35 Ų) of 2-methyl-3-quinolinemethanamine suggests balanced solubility and membrane permeability, making it a promising candidate for CNS-targeted therapies.

Biological Activity

2-Methyl-3-Quinolinemethanamine, a compound with the CAS number 959098-95-4, is part of the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, particularly in cancer treatment and other areas of medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 2-Methyl-3-Quinolinemethanamine features a quinoline moiety, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This structural characteristic contributes to its biological activity.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to 2-Methyl-3-Quinolinemethanamine can modulate key metabolic pathways in cancer cells. For instance:

- Pyruvate Kinase M2 (PKM2) Modulation : In silico studies have identified several quinoline derivatives as potent modulators of PKM2, an enzyme involved in cancer metabolism. Compounds that interact with PKM2 can reduce intracellular pyruvate levels, thereby influencing cell viability and cycle distribution in cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 9a | A549 | 15 | PKM2 inhibition |

| 9b | MDA-MB-231 | 10 | LDHA inhibition |

Other Biological Activities

Beyond anticancer effects, quinoline derivatives have been reported to possess various biological activities:

- Antimicrobial Activity : Quinoline compounds have shown effectiveness against a range of bacteria and fungi. The mechanism often involves interference with bacterial metabolism or disruption of cell membrane integrity.

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can reduce inflammation markers, potentially useful in treating inflammatory diseases.

Case Studies

- In Vitro Studies : A series of synthesized quinoline derivatives were tested for cytotoxicity against multiple cancer cell lines. The study revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .

- Clinical Implications : Combining quinoline derivatives with existing chemotherapeutic agents has shown promise in enhancing therapeutic efficacy while minimizing side effects. For example, studies on the combination of quinine with idarubicin in acute myeloid leukemia demonstrated improved patient outcomes .

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-methyl-3-quinolinemethanamine derivatives?

Methodological Answer: Utilize a Vilsmeier-Haack type reagent system (e.g., MSCL-DMF/DMAC) to synthesize chloro-formyl/acetyl quinoline intermediates, then reduce or functionalize the carbonyl group to yield the target amine. Key parameters include temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents. For example, optimized yields (>75%) were achieved using MSCL-DMF at 100°C for 6 hours . Tabulate results from iterative condition screening (e.g., solvent, catalyst, time) to identify optimal protocols.

Q. What spectroscopic techniques are critical for characterizing 2-methyl-3-quinolinemethanamine?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm amine and quinoline ring substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies N–H stretching (3200–3400 cm⁻¹) and aromatic C–H vibrations. X-ray crystallography, if feasible, resolves stereochemical ambiguities in crystalline derivatives .

Q. How to assess the physicochemical properties of 2-methyl-3-quinolinemethanamine for drug discovery?

Methodological Answer: Calculate partition coefficients (LogP) via HPLC retention times or computational tools (e.g., MarvinSketch). Evaluate aqueous solubility using shake-flask methods at physiological pH (1.2–7.4). Predictive models (e.g., SwissADME) estimate bioavailability, BBB permeability, and CYP450 interactions based on structural descriptors like topological polar surface area (TPSA ≈ 38.9 Ų) and hydrogen-bond donors (1) .

Q. What synthetic routes yield high-purity 2-methyl-3-quinolinemethanamine?

Methodological Answer: Start with 2-chloro-3-formylquinoline intermediates via Friedländer or Doebner-Miller synthesis, followed by reductive amination (NaBH₄, NH₃/MeOH) or Gabriel synthesis. Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity (>95%) by HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of 2-methyl-3-quinolinemethanamine derivatives?

Methodological Answer: Conduct systematic SAR studies by modifying substituents (e.g., methyl, chloro, methoxy) on the quinoline core. Compare antimicrobial IC₅₀ values across Gram-positive/negative strains using microbroth dilution assays. Address discrepancies (e.g., conflicting cytotoxicity data) by standardizing assay conditions (e.g., cell lines, incubation time) and applying multivariate statistical analysis (e.g., PCA) to identify confounding variables .

Q. What computational strategies predict the binding affinity of 2-methyl-3-quinolinemethanamine to biological targets?

Methodological Answer: Use molecular docking (AutoDock Vina) to simulate interactions with enzymes like PI3Kδ or CYP450 isoforms. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with experimental IC₅₀ data from kinase inhibition assays to refine force field parameters .

Q. How can AI-driven retrosynthesis tools improve the design of novel 2-methyl-3-quinolinemethanamine analogs?

Methodological Answer: Employ template-based AI models (e.g., Reaxys, Pistachio) to prioritize feasible synthetic pathways. For example, retrosynthetic analysis of 7-methoxy-2-oxo derivatives suggests coupling chloro-quinoline precursors with benzamide nucleophiles under Ullmann conditions. Validate AI proposals with small-scale pilot reactions and adjust based on yield/selectivity metrics .

Q. What methodologies address low yields in multi-step syntheses of 2-methyl-3-quinolinemethanamine derivatives?

Methodological Answer: Implement flow chemistry for intermediates prone to degradation (e.g., nitro reductions). Use in-line FTIR to monitor reaction progress and optimize residence times. For example, continuous-flow hydrogenation of 3-nitroquinoline derivatives increased yields by 20% compared to batch methods .

Q. How to evaluate the environmental impact of 2-methyl-3-quinolinemethanamine synthesis?

Methodological Answer: Apply green chemistry metrics (E-factor, PMI) to quantify waste generation. Substitute hazardous solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Use life-cycle assessment (LCA) tools to compare energy consumption across routes (e.g., traditional vs. microwave-assisted synthesis) .

Q. What strategies mitigate batch-to-batch variability in biological assays for quinoline derivatives?

Methodological Answer: Standardize compound storage (desiccated, −20°C) to prevent hydrolysis/oxidation. Use internal controls (e.g., reference inhibitors) in each assay plate. Apply quality-by-design (QbD) principles to optimize cell culture media and passage numbers. Statistical process control (SPC) charts track variability and identify outlier batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.